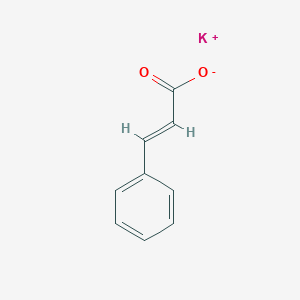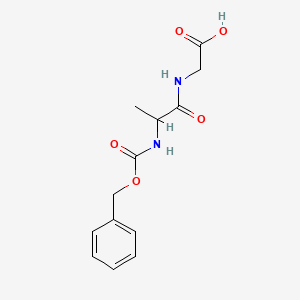
Z-Dl-Ala-Gly-OH
Vue d'ensemble
Description
Z-Dl-Ala-Gly-OH, also known as N-benzyloxycarbonyl-DL-alanyl-glycine, is a dipeptide compound widely used in peptide synthesis. It is characterized by the presence of a benzyloxycarbonyl (Z) protecting group attached to the amino acid alanine, which is further linked to glycine. This compound is significant in the field of organic chemistry and biochemistry due to its role in the synthesis of peptides and proteins.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Z-Dl-Ala-Gly-OH typically involves the protection of the amino group of alanine with a benzyloxycarbonyl (Z) group, followed by coupling with glycine. The common method for this synthesis is the use of solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis. In SPPS, the amino acids are sequentially added to a solid resin, with the Z group providing protection during the coupling reactions. The coupling reactions often utilize reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or diisopropylethylamine (DIPEA) .
Industrial Production Methods
Industrial production of this compound involves large-scale peptide synthesis techniques, often employing automated peptide synthesizers. These machines can perform multiple coupling and deprotection steps efficiently, ensuring high yields and purity of the final product. The use of environmentally friendly solvents and green chemistry principles is also being explored to minimize the environmental impact of peptide synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Z-Dl-Ala-Gly-OH undergoes various chemical reactions, including:
Hydrolysis: The peptide bond can be hydrolyzed under acidic or basic conditions, breaking down the dipeptide into its constituent amino acids.
Oxidation and Reduction: The benzyloxycarbonyl group can be oxidized or reduced under specific conditions, affecting the stability and reactivity of the compound.
Substitution: The Z group can be substituted with other protecting groups or functional groups to modify the properties of the dipeptide.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed
Hydrolysis: Alanine and glycine.
Oxidation and Reduction: Modified forms of the dipeptide with altered protecting groups or functional groups.
Applications De Recherche Scientifique
Z-Dl-Ala-Gly-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex peptides and proteins. It serves as a model compound for studying peptide bond formation and cleavage.
Biology: Employed in the study of enzyme-substrate interactions, particularly in protease research. It is also used in the development of peptide-based drugs and inhibitors.
Medicine: Investigated for its potential therapeutic applications, including as a precursor for bioactive peptides with antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the production of peptide-based materials, such as hydrogels and nanomaterials, for various industrial applications .
Mécanisme D'action
The mechanism of action of Z-Dl-Ala-Gly-OH involves its interaction with specific enzymes and molecular targets. The benzyloxycarbonyl group provides protection during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino and carboxyl groups of the dipeptide can participate in further reactions, such as forming peptide bonds with other amino acids. The compound can also act as a substrate for proteases, which cleave the peptide bond, releasing the constituent amino acids .
Comparaison Avec Des Composés Similaires
Similar Compounds
Z-Gly-OH (N-benzyloxycarbonylglycine): A similar compound with a single glycine residue instead of the dipeptide structure.
Z-Ala-OH (N-benzyloxycarbonylalanine): Contains only the alanine residue with the Z protecting group.
Z-Dl-Ala-OBzl (N-benzyloxycarbonyl-DL-alanyl-benzyl ester): A related compound with a benzyl ester group instead of glycine .
Uniqueness
Z-Dl-Ala-Gly-OH is unique due to its dipeptide structure, which provides additional versatility in peptide synthesis compared to single amino acid derivatives. The presence of both alanine and glycine allows for more complex interactions and applications in research and industry .
Propriétés
IUPAC Name |
2-[2-(phenylmethoxycarbonylamino)propanoylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O5/c1-9(12(18)14-7-11(16)17)15-13(19)20-8-10-5-3-2-4-6-10/h2-6,9H,7-8H2,1H3,(H,14,18)(H,15,19)(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNBMQRYMCAVZPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC(=O)O)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00954135 | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3235-17-4 | |
| Record name | N-(N-((Phenylmethoxy)carbonyl)-L-alanyl)glycine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003235174 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxypropylidene)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00954135 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[(2S)-2-Azaniumyl-4-methylsulfanylbutanoyl]amino]acetate](/img/structure/B7798440.png)


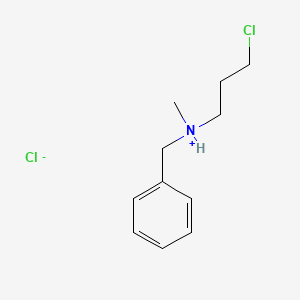
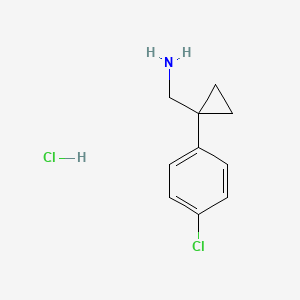
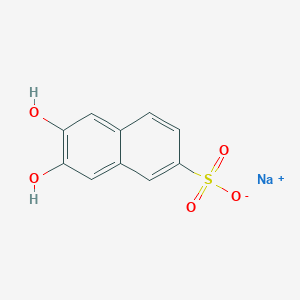



![4,16-Dibromo[2.2]paracyclophane](/img/structure/B7798488.png)


